molecular formula C5H5BrN2 B130236 2-Bromo-6-methylpyrazine CAS No. 914452-71-4

2-Bromo-6-methylpyrazine

Cat. No.: B130236
CAS No.: 914452-71-4
M. Wt: 173.01 g/mol
InChI Key: YEFFNSANFKOYSF-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyrazine is a chemical compound with the molecular formula C5H5BrN2. It is characterized by the presence of bromine and methyl functional groups attached to a pyrazine ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .

Scientific Research Applications

2-Bromo-6-methylpyrazine has a wide range of applications in scientific research:

Safety and Hazards

2-Bromo-6-methylpyrazine should be handled with caution. Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylpyrazine can be synthesized through several methods. One common approach involves the bromination of 6-methylpyrazine using bromine or a brominating agent such as N-bromosuccinimide. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylpyrazine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the pyrazine ring play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: 2-Bromo-6-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity in substitution reactions or varying degrees of biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-bromo-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFFNSANFKOYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650107
Record name 2-Bromo-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914452-71-4
Record name 2-Bromo-6-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914452-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-methylpyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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